

Specificity of 42-(2-Tetrazolyl)rapamycin (Torkinib): A Comparative Guide

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Compound of Interest

Compound Name: 42-(2-Tetrazolyl)rapamycin

Cat. No.: B10800657

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase inhibitor **42-(2-Tetrazolyl)rapamycin**, also known as Torkinib (PP242), with alternative mTOR inhibitors. The following sections present quantitative data on inhibitor specificity, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows to offer a comprehensive understanding of Torkinib's performance profile.

Executive Summary

42-(2-Tetrazolyl)rapamycin (Torkinib) is a potent and selective second-generation mTOR inhibitor that targets the ATP-binding site of the mTOR kinase domain. This mechanism allows for the inhibition of both mTORC1 and mTORC2 complexes, a key advantage over first-generation allosteric inhibitors like rapamycin, which primarily target mTORC1.^{[1][2]} Torkinib demonstrates high selectivity for mTOR over other PI3K family kinases and a broad panel of other protein kinases. While generally highly specific, some off-target activity has been noted at higher concentrations. This guide provides a comparative analysis of Torkinib against other mTOR inhibitors to aid in the selection of appropriate research tools and potential therapeutic agents.

Comparative Kinase Inhibition Profiles

The following tables summarize the in vitro inhibitory activity (IC₅₀ values) of Torkinib and a selection of alternative mTOR inhibitors against their primary targets and other relevant

kinases. This data allows for a direct comparison of potency and selectivity.

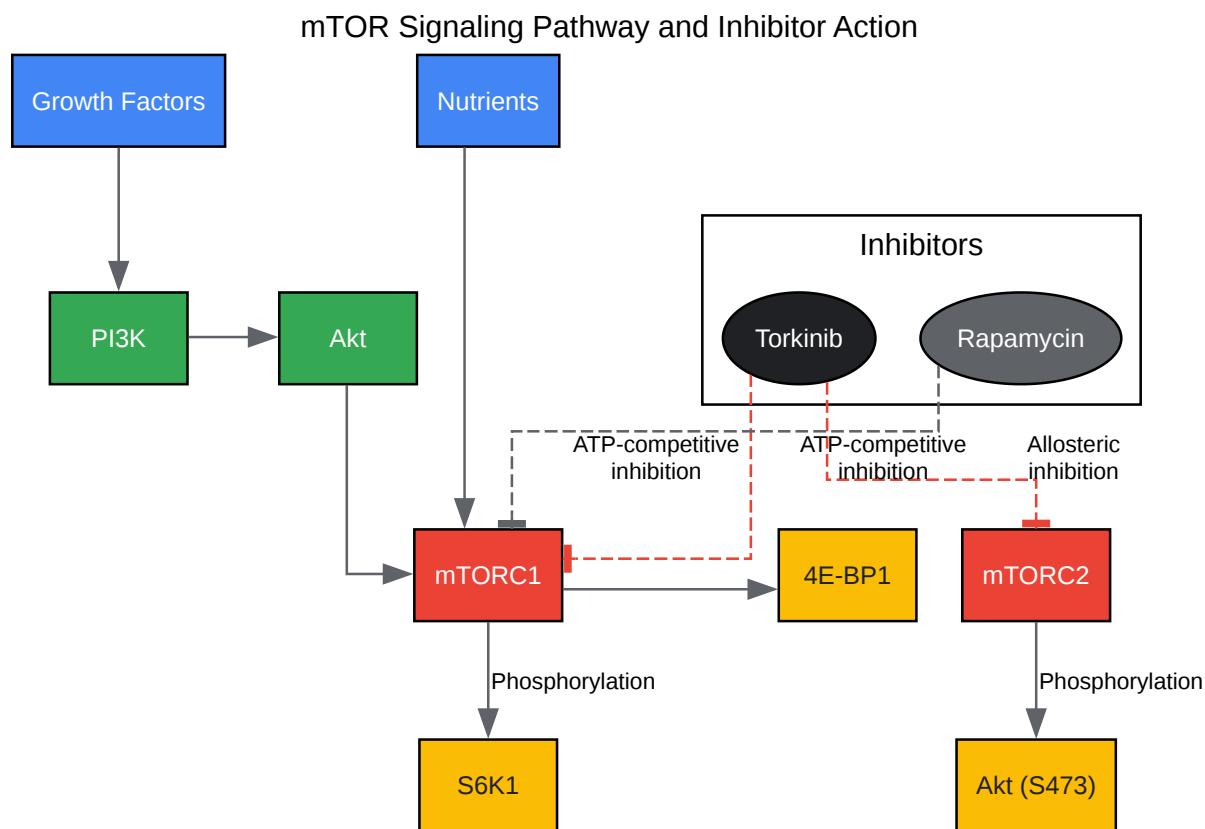
Table 1: Potency Against mTOR and its Complexes

Compound	Type	mTOR IC50 (nM)	mTORC1 IC50 (nM)	mTORC2 IC50 (nM)
Torkinib (PP242)	2nd Gen mTOR	8[3][4][5]	30[5]	58[5]
Rapamycin	1st Gen mTOR (allosteric)	~0.1-0.5 (mTORC1)[6][7]	-	Insensitive[2]
Everolimus (RAD001)	1st Gen mTOR (allosteric)	1.6-2.4 (FKBP12)[2]	-	Insensitive
Torin1	2nd Gen mTOR	2-10[8][9]	2-10[8][9]	2-10[8][9]
OSI-027	2nd Gen mTOR	4[10]	22[10][11][12]	65[10][11][12]
Sapanisertib (INK128)	2nd Gen mTOR	1[13][14][15]	-	-
Dactolisib (BEZ235)	Dual PI3K/mTOR	20.7[16]	-	-

Table 2: Selectivity Profile Against PI3K Isoforms and Other Kinases

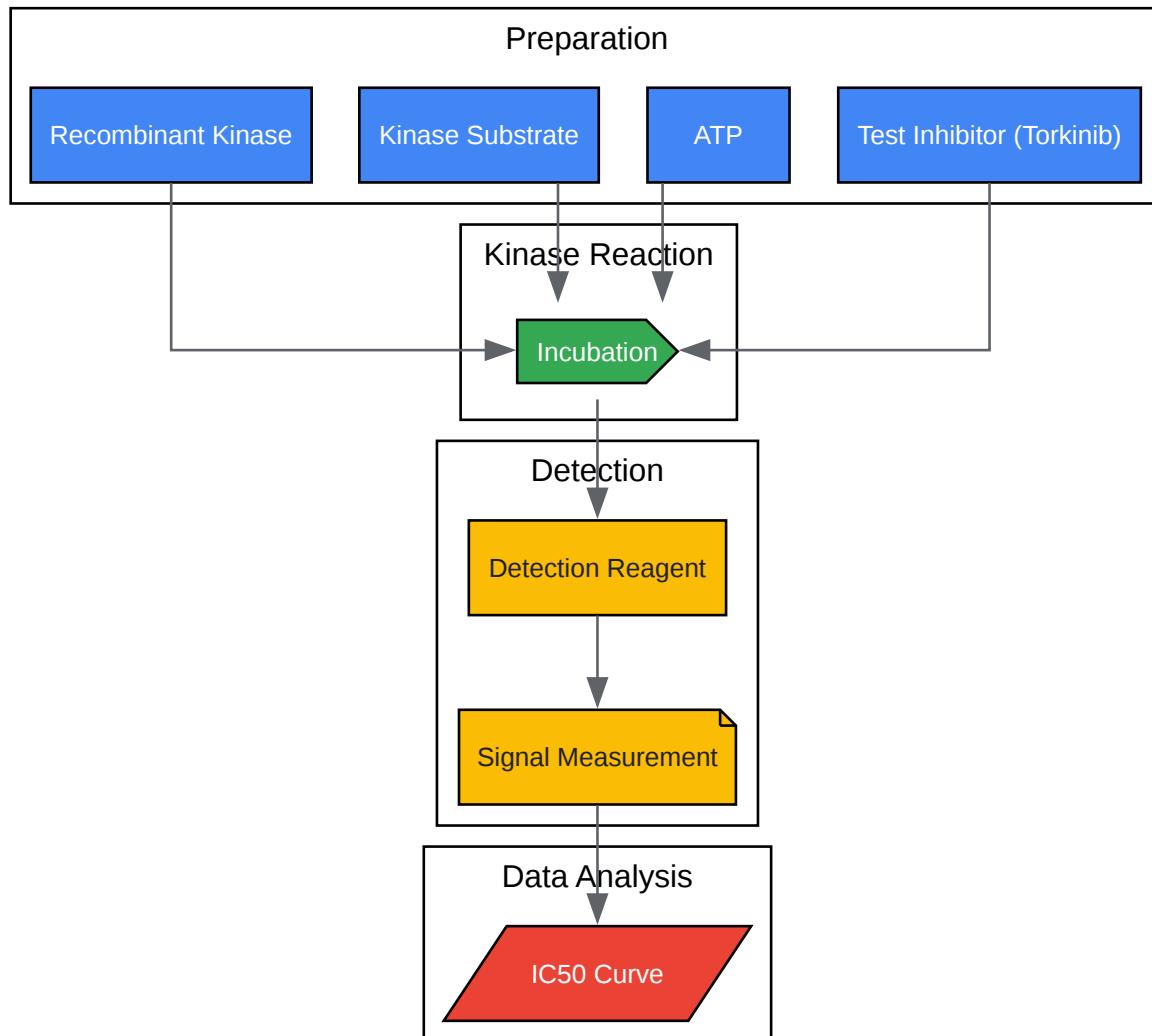
Compound	PI3K α IC50 (nM)	PI3K β IC50 (nM)	PI3K γ IC50 (nM)	PI3K δ IC50 (nM)	Other Notable Off- Targets (IC50 in nM)
Torkinib (PP242)	1960[3][4]	2200[3][4]	1270[3][4]	102[3][4]	DNA-PK (408), PKC α (49), Ret, JAK2[1][4]
Torin1	1800[1]	-	-	-	DNA-PK (1000), ATM (600), hVps34 (3000)[1]
OSI-027	1300[10]	>100-fold selective[11]	420[10]	>100-fold selective[11]	DNA-PK (1000)[10]
Sapanisertib (INK128)	219[13]	5293[13]	221[13]	230[13]	>200-fold selective over PI3K[15]
Dactolisib (BEZ235)	4[16][17][18]	75[16][17][18]	5[16][17][18]	7[16][17][18]	ATR (21)[19]

Signaling Pathways and Experimental Workflows



Caption: mTOR signaling pathway and inhibitor mechanisms.

In Vitro Kinase Inhibition Assay Workflow

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Caption: General workflow for in vitro kinase inhibition assays.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established methods and commercially available assay kits.

In Vitro mTOR Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to measure the binding of an inhibitor to the mTOR kinase.

Materials:

- Recombinant human mTOR (FRAP1)
- LanthaScreen™ Eu-anti-Tag Antibody
- Kinase Tracer 314 (Alexa Fluor™ 647-labeled)
- 1X mTOR Kinase Binding Buffer (50 mM HEPES pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 0.01% Pluronic F-27)
- Test inhibitor (e.g., Torkinib) dissolved in DMSO
- 384-well low-volume microplate

Procedure:

- Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute the compounds in 1X mTOR Kinase Binding Buffer to a 3X final concentration.
- Kinase/Antibody Mixture Preparation: Prepare a solution of mTOR kinase and Eu-anti-Tag antibody in 1X mTOR Kinase Binding Buffer at 3X the final desired concentration (e.g., 15 nM kinase and 6 nM antibody).
- Tracer Preparation: Prepare a solution of Kinase Tracer 314 in 1X mTOR Kinase Binding Buffer at 3X the final desired concentration.
- Assay Assembly:
 - Add 5 µL of the 3X test inhibitor solution to the wells of the 384-well plate.
 - Add 5 µL of the 3X kinase/antibody mixture to each well.
 - Add 5 µL of the 3X tracer solution to each well to initiate the binding reaction.

- Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
- Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (europium) and acceptor (Alexa Fluor™ 647) wavelengths.
- Data Analysis: Calculate the TR-FRET emission ratio. Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell-Based mTOR Signaling Assay (Western Blotting)

This protocol describes the use of Western blotting to assess the phosphorylation status of downstream targets of mTORC1 and mTORC2, providing a measure of inhibitor activity in a cellular context.

Materials:

- Cell line of interest (e.g., HEK293, cancer cell lines)
- Cell culture medium and supplements
- Test inhibitor (e.g., Torkinib)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies (e.g., phospho-S6K (Thr389), total S6K, phospho-Akt (Ser473), total Akt, GAPDH)
- HRP-conjugated secondary antibody

- Chemiluminescent substrate
- Imaging system

Procedure:

- Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with a serial dilution of the test inhibitor for a specified time (e.g., 2 hours).
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Western Blotting:
 - Normalize protein amounts and separate the proteins by SDS-PAGE.
 - Transfer the separated proteins to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies overnight at 4°C.
 - Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection and Analysis:
 - Apply the chemiluminescent substrate and capture the signal using an imaging system.
 - Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the corresponding total protein levels and the loading control (e.g., GAPDH).

Conclusion

Torkinib (**42-(2-Tetrazolyl)rapamycin**) is a highly potent and selective second-generation mTOR inhibitor, effectively targeting both mTORC1 and mTORC2. Its specificity profile, as

demonstrated by in vitro kinase assays, shows a clear advantage over first-generation inhibitors and a distinct profile compared to other second-generation and dual PI3K/mTOR inhibitors. This guide provides the necessary data and protocols for researchers to objectively evaluate and compare Torkinib's performance, facilitating informed decisions in experimental design and drug development programs.

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